2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 923257-71-0
VCID: VC4741141
InChI: InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)24(31)29-9-11-30(12-10-29)25-26-19(3)16-23(28-25)27-21-5-7-22(32-4)8-6-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28)
SMILES: CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C
Molecular Formula: C25H29N5O2
Molecular Weight: 431.54

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

CAS No.: 923257-71-0

Cat. No.: VC4741141

Molecular Formula: C25H29N5O2

Molecular Weight: 431.54

* For research use only. Not for human or veterinary use.

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine - 923257-71-0

Specification

CAS No. 923257-71-0
Molecular Formula C25H29N5O2
Molecular Weight 431.54
IUPAC Name (3,5-dimethylphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)24(31)29-9-11-30(12-10-29)25-26-19(3)16-23(28-25)27-21-5-7-22(32-4)8-6-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28)
Standard InChI Key VOZNGABCMBCDIN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine delineates its core pyrimidine scaffold substituted at positions 2, 4, and 6. Position 2 hosts a piperazine ring conjugated to a 3,5-dimethylbenzoyl group, while position 4 features a 4-methoxyphenylamine moiety. The 6-methyl group completes the substitution pattern.

The molecular formula is C₂₆H₃₀N₆O₂, with a calculated molecular weight of 482.57 g/mol. This aligns with structurally related piperazine-pyrimidine hybrids, such as N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide (MW: 488.5 g/mol) , underscoring the consistency in molecular design for CNS-targeted agents.

Structural Features and Stereoelectronic Properties

The pyrimidine ring serves as a planar, aromatic heterocycle, enabling π-π stacking interactions with biological targets. The 3,5-dimethylbenzoyl group introduces hydrophobicity, while the 4-methoxyphenylamine substituent contributes hydrogen-bonding capacity via its methoxy and amine functionalities. The piperazine linker enhances solubility through its basic nitrogen atoms, a feature observed in analogs like 1-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₆H₃₀N₆O₂
Molecular Weight482.57 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (N and O atoms)
Rotatable Bonds6
Topological Polar SA105 Ų

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely follows a convergent approach:

  • Pyrimidine Core Construction: 6-methylpyrimidin-4-amine derivatives are typically synthesized via Biginelli or Pd-catalyzed coupling reactions.

  • Piperazine-Benzoyl Conjugation: Nucleophilic acyl substitution between piperazine and 3,5-dimethylbenzoyl chloride, as demonstrated in the synthesis of 2-(1-benzyl-piperidin-4-ylamino)-1-[2-(3,4-dichloro-phenyl)-4-(3,5-dimethyl-benzoyl)-piperazin-1-yl]-ethanone .

  • Final Coupling: Buchwald-Hartwig amination or SNAr reaction to introduce the 4-methoxyphenylamine group.

Optimized Synthetic Route

A plausible pathway involves:

  • Step 1: Reacting 4-chloro-6-methylpyrimidin-2-amine with 1-(3,5-dimethylbenzoyl)piperazine in DMF/K₂CO₃ at 80°C to yield the intermediate 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine.

  • Step 2: Coupling with 4-methoxyphenyl bromide via Pd(OAc)₂/Xantphos catalysis, analogous to methods used for arylthiazole-piperazine hybrids .

Table 2: Synthetic Parameters

ParameterCondition
SolventDMF/EtOH (3:1)
Temperature80–100°C
CatalystPd(OAc)₂/Xantphos
Reaction Time12–24 h
Yield~65% (estimated)

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (~25 µg/mL) due to its piperazine moiety, contrasting with highly lipophilic analogs like 1-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one (logP: 4.1) . Predicted logP values (AlogPS: 3.8) suggest favorable blood-brain barrier penetration, critical for CNS activity.

Metabolic Stability

The 4-methoxyphenyl group may undergo O-demethylation via CYP2D6, while the piperazine ring is susceptible to N-oxidation. These pathways mirror those observed in N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)acetamide derivatives .

Pharmacological Profile

Mechanistic Insights

Piperazine derivatives commonly target monoamine receptors and enzymes. The 3,5-dimethylbenzoyl group may confer affinity for serotonin (5-HT₆/7) receptors, as seen in structurally related MAO inhibitors . The 4-methoxyphenylamine moiety could modulate histamine H₃ or σ-1 receptors, implicated in cognitive disorders.

In Vitro Activity

While direct data are unavailable, analogs demonstrate:

  • MAO-B Inhibition: IC₅₀ = 1.2–3.8 µM for thiazole-piperazine hybrids

  • 5-HT₆ Antagonism: Kᵢ = 12 nM for arylpiperazines

Future Directions

  • Target Deconvolution: Proteome-wide affinity profiling to identify off-targets

  • Prodrug Development: Esterification of the benzoyl group to enhance solubility

  • Clinical Translation: Phase 0 microdosing studies to assess CNS penetration

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator